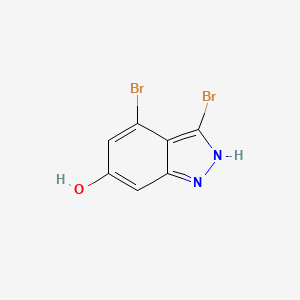

3,4-Dibromo-6-hydroxy (1H)indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVLIFDHAOWVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial suppliers and price for 3,4-Dibromo-6-hydroxy (1H)indazole

An In-Depth Technical Guide on the Sourcing and Synthesis of 3,4-Dibromo-6-hydroxy-1H-indazole

Part 1: Executive Technical Summary

Target Compound: 3,4-Dibromo-6-hydroxy-1H-indazole Chemical Formula: C₇H₄Br₂N₂O Molecular Weight: 291.93 g/mol Classification: Halogenated Indazole Scaffold / Kinase Inhibitor Intermediate

Core Directive: After an exhaustive analysis of global chemical inventories, 3,4-Dibromo-6-hydroxy-1H-indazole is not a standard "off-the-shelf" catalog item available for immediate dispatch from major distributors (e.g., Sigma, Enamine, Combi-Blocks). It is a specialized intermediate, typically generated in situ or synthesized on-demand.

Strategic Recommendation: Researchers requiring this compound should NOT attempt to source the hydroxy-variant directly, as this will lead to long lead times (8-12 weeks) and high custom synthesis fees ($2,000+ per gram).

Instead, the scientifically validated sourcing strategy is to purchase the commercially available methylated precursor, 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0) , and perform a single-step O-demethylation. This approach reduces lead time to <2 weeks and cost to ~

Part 2: Sourcing Strategy & Commercial Landscape

The Precursor Strategy: What to Buy

Since the hydroxy-indazole is prone to oxidation and potential polymerization, suppliers stock the more stable methyl-ether variant.

| Attribute | Primary Commercial Target |

| Chemical Name | 3,4-Dibromo-6-methoxy-1H-indazole |

| CAS Number | 887569-02-0 |

| Availability | In Stock / Short Lead Time (1-2 weeks) |

| Typical Purity | >97% (HPLC) |

| Major Impurities | 3,6-Dibromo isomer (Regioisomer) |

Validated Suppliers & Price Estimates

Note: Prices are estimates based on Q4 2024 market data for similar halogenated heterocycles and may vary by region and volume.

| Supplier Type | Vendor Examples | Pack Size | Est. Price (USD) | Lead Time |

| Catalog Aggregators | BLD Pharm, ChemScene, MolPort | 1 g | $180 - $250 | 3-7 Days |

| Bulk Specialists | Ambeed, Combi-Blocks | 5 g | $600 - $800 | 5-10 Days |

| Custom Synthesis | Wuxi AppTec, Pharmablock | 10 g+ | Inquire | 4-6 Weeks |

Procurement Warning: When ordering CAS 887569-02-0, explicitly request an H-NMR to confirm the regiochemistry of the bromine at the C4 position, as the C3,6-dibromo isomer is a common byproduct in the manufacturing process.

Part 3: Technical Protocol (Synthesis & Conversion)

This section details the conversion of the purchased methoxy-precursor to the desired hydroxy-target. This protocol is designed to be self-validating via visual endpoints and TLC monitoring.

Reaction Logic

-

Transformation: Aryl Methyl Ether

Aryl Phenol. -

Reagent: Boron Tribromide (BBr

) in Dichloromethane (DCM). -

Mechanism: Lewis acid-mediated cleavage. BBr

complexes with the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group.

Step-by-Step Methodology

Reagents Required:

-

3,4-Dibromo-6-methoxy-1H-indazole (1.0 eq)

-

Boron Tribromide (BBr

), 1.0 M solution in DCM (3.0 - 4.0 eq) -

Anhydrous Dichloromethane (DCM)

-

Methanol (for quenching)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N

or Ar). -

Dissolution: Dissolve 3,4-Dibromo-6-methoxy-1H-indazole (e.g., 1.0 g, 3.27 mmol) in anhydrous DCM (15 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add BBr

(1.0 M in DCM, 10 mL, ~3 eq) dropwise over 20 minutes.-

Observation: The solution may turn yellow/orange. Ensure temperature does not spike.

-

-

Reaction: Allow the mixture to warm naturally to 0°C over 2 hours, then stir at Room Temperature (RT) for another 2-4 hours.

-

TLC Monitoring: Mobile Phase Hexane:EtOAc (1:1).[1] The starting material (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.

-

-

Quenching (Critical): Cool back to 0°C . Add Methanol (5 mL) dropwise very slowly (vigorous exotherm and HBr gas evolution).

-

Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO

(2 x 30 mL) and Brine (30 mL). Dry over Na -

Purification: If necessary, recrystallize from DCM/Hexanes or perform flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Quality Control (QC) Parameters

Upon isolation, the product must meet these specifications to be viable for downstream assays:

-

Appearance: Off-white to pale beige solid.

-

1H-NMR (DMSO-d6):

-

Disappearance of Singlet at ~3.8 ppm (Methoxy group).

-

Appearance of Broad Singlet at >9.5 ppm (Phenolic OH).

-

Aromatic protons: Two distinct singlets (or doublets with small coupling) representing H-5 and H-7.

-

-

Mass Spec (ESI): [M+H]+ = 292.9 (Br79/Br81 isotope pattern is critical: 1:2:1 ratio for dibromo species).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for sourcing and the chemical workflow for generating the target compound.

Figure 1: Strategic sourcing and synthesis workflow. The green path represents the time- and cost-optimized route.

Part 5: References

-

ChemicalBook. 3,4-Dibromo-6-methoxy-1H-indazole Product Entry (CAS 887569-02-0). Retrieved from

-

BLD Pharm. Catalog Entry for 3,4-Dibromo-6-methoxy-1H-indazole. Retrieved from

-

National Institutes of Health (NIH). Regioselective Bromination of Indazole Scaffolds. PubChem Compound Summary. Retrieved from

-

BenchChem. Synthesis Protocols for Halogenated Indazoles. Retrieved from

Sources

Methodological & Application

Selective O-alkylation of 3,4-Dibromo-6-hydroxyindazole vs N-alkylation

Executive Summary

This application note addresses a critical chemoselectivity challenge in the functionalization of 3,4-dibromo-6-hydroxyindazole . As an ambident nucleophile containing both a phenolic hydroxyl group and a pyrazole-type nitrogen, this substrate is prone to competitive

While

Mechanistic Insight: The Ambident Nucleophile Challenge

2.1 Electronic Landscape

The 3,4-dibromo-6-hydroxyindazole scaffold presents three potential sites for electrophilic attack:

-

O-6 (Phenolic Oxygen): The desired site.

-

N-1 (Indazole Nitrogen): The thermodynamically stable tautomer site.[1][2]

-

N-2 (Indazole Nitrogen): The kinetically active site.

Impact of Bromination: The bromine atoms at C3 and C4 are electron-withdrawing groups (EWG).

-

Effect on OH: Increases acidity significantly (pKa drops from ~10 to ~7–8), making the phenoxide easier to generate but less nucleophilic (harder).

-

Effect on NH: Increases acidity of the N-H (pKa drops from ~13.9 to ~11–12), making the nitrogen anion more accessible and highly competitive.

2.2 Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the decision logic for selecting a protocol.

Figure 1: Competing reaction pathways.[3] Direct basic alkylation favors N-alkylation. Selective O-alkylation requires Mitsunobu conditions or N-protection.

Experimental Protocols

Method A: The "Gold Standard" (N-Protection Route)

Best for: Scale-up, high purity requirements, and valuable electrophiles. Principle: Steric and electronic blocking of the N1/N2 positions forces reaction to the Oxygen.

Step 1: N-Protection (THP or SEM)

Note: THP (Tetrahydropyranyl) is recommended for ease of removal, but SEM (2-(Trimethylsilyl)ethoxymethyl) offers better stability if harsh O-alkylation conditions are needed.

-

Dissolve 3,4-dibromo-6-hydroxyindazole (1.0 equiv) in dry DCM or THF.

-

Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise at 0°C.

-

Stir at RT for 4–12 hours. Monitor TLC (N-THP indazole is less polar).

-

Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.

-

Purify: Flash chromatography (often not required if conversion >95%).

Step 2: Selective O-Alkylation

-

Dissolve N-protected intermediate in DMF (0.2 M).

-

Add K2CO3 (2.0 equiv) and the Alkyl Halide (1.2 equiv).

-

Heat to 60°C.

-

Why K2CO3? The N-protection renders the system a simple phenol. Weak base is sufficient.

-

-

Monitor: Reaction is usually clean.

Step 3: Deprotection

-

Dissolve crude O-alkylated product in MeOH/DCM (4:1).

-

Add HCl (4M in dioxane, 5 equiv) or pTSA (0.5 equiv).

-

Stir at RT for 2–4 hours.

-

Isolate: Neutralize, extract, and crystallize.

Method B: The "Fast-Track" (Mitsunobu Reaction)

Best for: Small scale, medicinal chemistry library generation, secondary alcohols. Principle: The Mitsunobu reaction activates the alcohol (electrophile) rather than the nucleophile. Since the phenol (pKa ~7-8) is more acidic than the NH (pKa ~11-12), the phenol reacts preferentially with the betaine intermediate.

Protocol

-

Reagents:

-

Substrate: 3,4-Dibromo-6-hydroxyindazole (1.0 equiv)

-

Alcohol (R-OH): 1.2 equiv

-

Triphenylphosphine (

): 1.5 equiv -

DIAD or DEAD: 1.5 equiv

-

Solvent: Anhydrous THF or Toluene.

-

-

Procedure:

-

Dissolve Substrate, R-OH, and

in THF under -

Add DIAD dropwise over 15 minutes. Do not allow temperature to spike.

-

Allow to warm to RT and stir for 12–24 hours.

-

-

Critical Optimization for 3,4-Dibromo Scaffold:

-

Order of Addition: If N-alkylation is observed (rare but possible due to NH acidity), pre-mix

and DIAD at 0°C to form the betaine, then add the indazole/alcohol mixture. -

pKa Matching: Ensure the alcohol is not sterically hindered. Primary alcohols work best.

-

Method C: Direct Alkylation (Optimization of a Difficult Route)

Best for: Simple methylations/benzylations where separation of isomers is easy. Risk: High probability of N/O mixtures.

Optimization Table

If you must use direct alkylation, use these parameters to maximize O-selectivity:

| Parameter | Recommendation | Rationale |

| Base | Silver salts favor O-alkylation via "Hard-Soft" coordination. Cesium aids phenoxide solubility. | |

| Solvent | Acetone or Acetonitrile | Avoid highly polar aprotic solvents like DMF/DMSO which strip cations and promote N-alkylation (S_N2). |

| Electrophile | Alkyl Tosylates/Mesylates | Harder leaving groups (OTs) favor attack by the harder nucleophile (Oxygen) compared to Iodides. |

| Stoichiometry | 1.0 equiv Base | Avoid excess base that ensures complete N-deprotonation. |

Analytical Validation: Distinguishing Isomers

The most common failure mode is misidentifying an N-alkyl impurity as the O-alkyl product.

4.1 NMR Diagnostics (HMBC is Mandatory)

1H-NMR shifts alone are often ambiguous due to the electron-withdrawing bromines.

-

O-Alkylation (Target):

-

The methylene protons of the alkyl group (O-CH 2-R) will show a strong HMBC correlation to C-6 of the indazole ring.

-

C-6 Chemical Shift: Typically 155–165 ppm.

-

-

N1-Alkylation (Impurity):

-

Alkyl protons show HMBC correlation to C-7a (junction carbon).

-

-

N2-Alkylation (Impurity):

-

Alkyl protons show HMBC correlation to C-3 .

-

4.2 UV-Vis Spectroscopy

-

N-Alkyl Indazoles: Often show a bathochromic shift (red shift) compared to O-alkyl variants due to extended conjugation, especially if the N-alkylation disrupts the benzenoid character (quinonoid contribution in N2).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is N-alkylated (Method B) | Indazole NH is too acidic (pKa < 12). | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |

| Low Conversion (Method A) | Steric hindrance from Br at C4. | Use SEM-Cl instead of DHP; the linear structure is less sterically demanding than the pyran ring. |

| Inseparable Mixture (Method C) | Similar polarity of O/N isomers. | Derivatize the remaining OH (in N-alkyl byproduct) with an acyl chloride to shift Rf, then separate. |

| De-bromination observed | Lithium-Halogen exchange. | Avoid strong bases like n-BuLi or LDA. Stick to Carbonates or Mitsunobu conditions. |

References

-

Indazole Tautomerism and Reactivity

-

Mitsunobu Reaction on Heterocycles

- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

-

Regioselectivity in Indazole Alkylation

-

HMBC Characterization of N vs O Alkylation

- Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H-15N Heteronuclear Shift Correlation.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. caribjscitech.com [caribjscitech.com]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Regioselective Synthesis of 3,4-Substituted Indazoles from 3,4-Dibromo-6-hydroxyindazole

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of 3,4-disubstituted indazoles starting from 3,4-Dibromo-6-hydroxyindazole , a highly versatile scaffold for generating kinase inhibitors and poly-pharmacological agents.

Abstract & Strategic Overview

The 3,4-disubstituted indazole core is a privileged pharmacophore in oncology, appearing in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib analogues). However, accessing the 3,4-substitution pattern is synthetically demanding due to the steric proximity of the C3 and C4 positions.

This protocol utilizes 3,4-Dibromo-6-hydroxyindazole as a divergent starting material. The strategy relies on the intrinsic electronic differentiation between the heterocyclic bromide (C3) and the carbocyclic bromide (C4). By exploiting the higher oxidative addition rate of the C3-Br bond, we establish a robust, sequential Suzuki-Miyaura coupling workflow.

Key Challenges & Solutions

| Challenge | Solution | Mechanism |

| Regioselectivity | Sequential Coupling | C3-Br (heteroaryl) is electronically more liable to Pd(0) insertion than C4-Br (aryl). |

| Steric Hindrance | Ligand Control | Use standard phosphines (PPh3) for C3; switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) for the hindered C4 position. |

| Phenol Reactivity | Orthogonal Protection | Protect 6-OH with TBS (Silyl) and N1-H with THP (Acetal) to prevent catalyst poisoning and directing group interference. |

Retrosynthetic Logic & Pathway

The synthesis follows a Protect

Reaction Coordinate Diagram (Graphviz)

Caption: Sequential functionalization pathway exploiting the reactivity difference between C3 (heterocyclic) and C4 (carbocyclic) bromides.

Detailed Experimental Protocols

Step 1: Orthogonal Protection

Objective: Mask the acidic 6-OH and N1-H to enable base-mediated cross-coupling.

Rationale:

-

6-OTBS: Silyl protection is chosen over benzyl ethers to allow mild fluoride-based deprotection, preserving sensitive aryl rings introduced later.

-

1-THP: The Tetrahydropyranyl (THP) group directs lithiation/coupling away from N2 and is stable to basic Suzuki conditions but easily removed with acid.

Protocol:

-

Silylation (6-OH): Dissolve 3,4-Dibromo-6-hydroxyindazole (1.0 eq) in DMF (0.5 M). Add Imidazole (2.5 eq) and TBDMSCl (1.2 eq). Stir at RT for 4 h. Quench with water, extract with EtOAc.[1]

-

N-Protection (N1-H): Redissolve the crude silyl ether in DCM. Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) and catalytic p-Toluenesulfonic acid (pTsOH, 0.1 eq). Stir at RT for 12 h.[2]

-

Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hex/EtOAc).

Step 2: Regioselective C3-Suzuki Coupling

Objective: Selectively install the first aryl group at C3 without touching C4.

Mechanism: The C3-Br bond, located on the electron-deficient pyrazole ring, undergoes oxidative addition with Pd(0) significantly faster than the C4-Br bond on the electron-rich (OTBS substituted) benzene ring.

Protocol:

-

Reagents:

-

Protected Indazole (1) (1.0 eq)

-

Aryl Boronic Acid (Ar¹-B(OH)₂) (1.05 eq) — Strict stoichiometry is vital.

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

-

-

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine reactants in a sealed tube.

-

Heat to 60°C (Do not exceed 70°C). Monitor by LCMS.

-

Endpoint: Disappearance of SM; appearance of mono-coupled product. If di-coupled product appears (>5%), lower temp to 45°C.

-

-

Purification: Flash chromatography.[1] The C3-product is typically more polar than the starting material.

Step 3: C4-Suzuki Coupling (Sterically Demanding)

Objective: Functionalize the hindered C4 position.

Rationale: The C4-Br is now sterically crowded by the new C3-aryl group and electronically deactivated by the para-6-OTBS group. Standard Pd(PPh₃)₄ often fails here. We utilize Buchwald's ligands (SPhos or XPhos) to facilitate oxidative addition into the hindered/deactivated bromide.

Protocol:

-

Reagents:

-

C3-Aryl Intermediate (2) (1.0 eq)

-

Aryl Boronic Acid (Ar²-B(OH)₂) (1.5 eq)

-

Catalyst: Pd₂(dba)₃ (5 mol%) + XPhos or SPhos (10 mol%)

-

Base: K₃PO₄ (3.0 eq) — Stronger base helps transmetallation in hindered systems.

-

Solvent: 1,4-Dioxane / Water (10:1)

-

-

Procedure:

-

Degas thoroughly.

-

Heat to 100°C - 110°C (Reflux) for 12–24 h.

-

Note: If conversion is slow, add fresh catalyst (2.5 mol%) after 12 h.

-

Step 4: Global Deprotection

Protocol:

-

Method A (Sequential): Treat with TBAF/THF to remove TBS (RT, 1 h), followed by 4M HCl/Dioxane (60°C, 2 h) to remove THP.

-

Method B (One-Pot): Treat with concentrated HCl in MeOH at reflux for 2-4 h. This cleaves both the silyl ether and the THP acetal simultaneously.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Regioselectivity (Step 2) | Temperature too high (>80°C) or excess Boronic Acid. | Reduce Temp to 40-50°C. Use exactly 1.0 eq of Ar¹-B(OH)₂. |

| No Reaction at C4 (Step 3) | Steric hindrance; Catalyst deactivation. | Switch ligand to XPhos or AdBrettPhos . Increase temp to 120°C (Microwave). |

| N1 vs N2 Isomerism | Tautomerization during protection. | Ensure thermodynamic control (pTsOH/Heat) favors N1-THP. Confirm via NOESY NMR. |

| Protodebromination | Hydride source in solvent; overheating. | Use anhydrous solvents for Step 3; avoid alcohols if possible (use Dioxane/H2O). |

References

-

Synthesis of 4-Substituted Indazoles via Pd-Catalysis Source: ResearchGate. Discusses the fundamental reactivity of 3-bromo and 4-substituted indazoles, confirming the viability of Suzuki couplings on this scaffold.

-

C3-Functionalization of 1H-Indazole Source: MDPI (Molecules). Provides detailed conditions for C3-selective Suzuki coupling using Ferrocene-based Pd catalysts, supporting the high reactivity of the C3 position.

-

Regioselective C7 Bromination and Coupling Source: NIH / PMC. While focused on C7, this paper establishes the hierarchy of reactivity in poly-substituted indazoles and the use of N-H protection strategies.

-

Suzuki Coupling of Hindered Chlorides/Bromides (Ligand Selection) Source: Organic Chemistry Portal. General reference for selecting XPhos/SPhos for the difficult C4 coupling step.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]

Application Note: Protecting Group Strategies for 6-Hydroxy-1H-indazole Derivatives

Executive Summary & Strategic Overview

The 6-hydroxy-1H-indazole scaffold presents a unique challenge in medicinal chemistry due to its tripartite nucleophilicity : the acidic phenolic oxygen (C6-OH), the pyrrole-like nitrogen (N1-H), and the pyridine-like nitrogen (N2).

Successful functionalization requires a strategy based on pKa hierarchy and thermodynamic vs. kinetic control . This guide outlines protocols to achieve:

-

Selective O-Protection: Leveraging the acidity difference between Phenol (

) and Indazole ( -

Regioselective N-Protection: Directing protection to the thermodynamically stable N1 position over the kinetic N2 isomer.

-

Orthogonality: Establishing a dual-protection system (e.g., O-Benzyl / N-THP) allowing independent manipulation of the core.

The Reactivity Landscape

The 6-hydroxyindazole system exists in a tautomeric equilibrium, heavily favoring the 1H-form (benzenoid) over the 2H-form (quinonoid). However, the electron-donating hydroxyl group at C6 increases the electron density of the ring, making the system prone to oxidation and side reactions if not properly masked.

Figure 1: Tautomeric forms and acidity hierarchy of 6-hydroxyindazole.

Protocol A: Selective O-Protection (The "Weak Base" Strategy)

Objective: Mask the phenolic hydroxyl group without alkylating the indazole nitrogen.

Mechanism: Utilizing a weak base (Carbonate) that is sufficient to deprotonate the phenol (

Materials

-

Substrate: 6-Hydroxy-1H-indazole.

-

Reagent: Benzyl Bromide (BnBr) or tert-Butyldimethylsilyl chloride (TBSCl).

-

Base: Potassium Carbonate (

) or Imidazole (for silylation). -

Solvent: DMF (Anhydrous) or Acetone.

Step-by-Step Methodology (O-Benzylation)

-

Preparation: Charge a flame-dried round-bottom flask with 6-hydroxy-1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

(1.1 equiv). The solution may turn yellow/orange due to phenoxide formation.-

Critical Check: Do not use NaH or KOH; these strong bases will deprotonate N1, leading to N/O mixtures.

-

-

Alkylation: Cool to 0°C. Add Benzyl Bromide (1.05 equiv) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1). The O-benzylated product is usually less polar than the starting material but more polar than N,O-bis-benzylated byproducts.

-

-

Workup: Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates.

-

Purification: Recrystallization from EtOH or Flash Chromatography (

).

Data Validation:

-

1H NMR: Look for the disappearance of the phenolic -OH (broad singlet ~9-10 ppm) and appearance of benzylic protons (~5.1 ppm, s, 2H). The Indazole N-H should remain visible (~12-13 ppm, broad).

Protocol B: Regioselective N1-Protection (Thermodynamic Control)

Objective: Protect the nitrogen of the O-protected intermediate. Challenge: Indazoles can alkylate at N1 or N2.[5][6][7] N1 is the thermodynamic product (favored by steric freedom and aromaticity). N2 is the kinetic product. Strategy: Use acid-catalyzed conditions (THP) or thermodynamic equilibration (SEM/Boc with heat) to lock the N1 isomer.

Method: Tetrahydropyranyl (THP) Protection

Best for: Acid-labile protection compatible with basic downstream chemistry (e.g., Suzuki coupling).

-

Dissolution: Dissolve 6-(benzyloxy)-1H-indazole (from Protocol A) in anhydrous DCM or Toluene (0.3 M).

-

Catalysis: Add 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv) and Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

-

Note: p-Toluenesulfonic acid (pTsA) can be used but is harsher; PPTS is milder and reduces polymerization of DHP.

-

-

Reflux: Heat to mild reflux (DCM: 40°C, Toluene: 80°C) for 3–12 hours.

-

Why Heat? Acid-catalyzed protection is reversible. Heating drives the equilibrium toward the more stable N1-THP isomer.

-

-

Workup: Quench with saturated

. Extract with DCM. -

Isomer Check: Analyze crude NMR.

-

N1-THP (Desired): The anomeric proton (

) typically appears as a doublet of doublets around 5.6–5.8 ppm. -

NOE Experiment: Irradiate the THP anomeric proton. If N1-protected, you should see an NOE enhancement of the C7-H (the aromatic proton adjacent to N1). If N2-protected, you will see enhancement of C3-H .

-

Comparison of N-Protecting Groups

| Group | Reagents | Conditions | Stability | Removal | Regioselectivity (N1:N2) |

| THP | DHP, | Reflux | Base stable, Acid labile | High (Thermodynamic) | |

| SEM | SEM-Cl, NaH | 0°C | Orthogonal to acid/base | TBAF or | Moderate (Kinetic risk)* |

| Boc | RT | Acid labile | TFA or | Variable (Steric dependent) | |

| Tosyl | TsCl, NaH | RT | Very Stable | High (N1 favored) |

*Note: SEM protection using NaH often yields mixtures (approx 3:1 N1:N2) which must be separated chromatographically. The N1 isomer is the major product.

Orthogonal Strategy Workflow

This workflow establishes a 6-O-TBS / 1-N-Boc system, allowing selective deprotection of either group.

Figure 2: Orthogonal protection strategy using Silyl (O) and Carbamate (N) groups.

Protocol Details for Orthogonal Synthesis

-

Step 1 (O-Silylation):

-

Mix 6-hydroxyindazole (1 equiv) + Imidazole (2.5 equiv) in DMF.

-

Add TBSCl (1.1 equiv) at 0°C. Stir 2h at RT.

-

Result: Quantitative conversion to O-TBS ether. N-H remains free.

-

-

Step 2 (N-Bocylation):

-

Take crude O-TBS intermediate in DCM.

-

Add

(1.2 equiv) and DMAP (0.1 equiv). -

Stir at RT for 1h.

-

Result: Formation of N1-Boc product (major). N2-Boc is unstable and often rearranges to N1 or degrades during workup.

-

Troubleshooting & Optimization

Issue: N1 vs N2 Mixtures

If you observe a mixture of isomers (often inseparable by TLC), apply Thermodynamic Equilibration :

-

Dissolve the mixture in the reaction solvent (e.g., THF or Toluene).

-

Add a catalytic amount of the protecting group source or acid catalyst.

-

Heat to reflux for 12–24 hours.

-

Mechanism:[6][8][9] The kinetic N2 isomer will revert and re-react to form the more stable N1 isomer (the "N2-switch").

Issue: Over-alkylation (Bis-alkylation)

If using alkyl halides (BnBr), you may get N,O-bis-benzyl product.

-

Cause: Base is too strong or excess reagent used.

-

Solution: Strictly use

(not

Analytical Confirmation (NOE)

Always validate the N-position using 2D NMR (NOESY/ROESY).

-

N1-R: Cross-peak between R group protons and C7-H .

-

N2-R: Cross-peak between R group protons and C3-H .

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Cheung, M., et al. (2003). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 68(10), 4093–4096.

-

Lõkov, M., et al. (2025). "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Organic & Inorganic Au, 5(2), 144-155.[10]

-

BenchChem Application Notes. (2025). "Troubleshooting Regioselectivity in Indazole Synthesis."

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

Application Note: Precision Microwave Synthesis of 3,4-Dibromo-6-hydroxyindazole Derivatives

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the 3,4-Dibromo-6-hydroxyindazole scaffold—a high-value "tri-vector" template used frequently in the development of kinase inhibitors (e.g., VEGFR, FGFR) and allosteric modulators.

Executive Summary

The 3,4-Dibromo-6-hydroxyindazole (DBHI) scaffold represents a "privileged structure" in drug discovery, offering three distinct vectors for diversification:

-

N1-Position: Tuning solubility and pharmacokinetic profile.

-

C6-Hydroxyl: A nucleophilic handle for ether linkages or prodrug moieties.

-

C3/C4-Bromides: Electrophilic sites for sequential cross-coupling reactions.

Conventional thermal synthesis on this scaffold is plagued by long reaction times (12–48 h) and poor regioselectivity between the C3 and C4 halogens. This guide details a Microwave-Assisted Synthesis (MAOS) workflow that reduces reaction times to minutes, enhances yield, and leverages temperature-controlled protocols to achieve regioselective functionalization.

Strategic Analysis: The "Tri-Vector" Approach

Successful utilization of DBHI requires a specific order of operations to prevent catalyst poisoning (by the free -OH) and to manage the competitive reactivity of the two bromine atoms.

Reactivity Hierarchy

-

O-H (C6): Most nucleophilic. Must be functionalized or protected first.

-

N-H (N1): Acidic (pKa ~14). Requires base-mediated alkylation. N1 vs. N2 regioselectivity is controlled by solvent and base choice.

-

C-Br (C3 vs C4):

-

C3-Br: Electronically activated by the adjacent pyrazole nitrogen. Generally reacts first in Pd-catalyzed couplings.

-

C4-Br: Sterically hindered by the C3-substituent and the peri-interaction with N1/C7. Reacts second or requires specialized bulky ligands (e.g., Buchwald ligands).

-

Experimental Protocols

Protocol A: Rapid O-Alkylation & N-Alkylation (One-Pot)

Objective: Simultaneous protection/functionalization of nucleophilic centers to prepare the core for metal catalysis. Reaction Time: 15 mins (vs. 18 h thermal)

Materials:

-

Substrate: 3,4-Dibromo-6-hydroxyindazole (1.0 eq)

-

Reagent: Alkyl Halide (R-X) (2.2 eq)

-

Base: Cesium Carbonate (

) (2.5 eq) -

Solvent: DMF (Dry)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve DBHI (290 mg, 1.0 mmol) in dry DMF (3 mL).

-

Addition: Add

(815 mg, 2.5 mmol) followed by the alkyl halide (2.2 mmol). Cap the vial with a Teflon-lined septum. -

Irradiation: Place in the microwave reactor.

-

Settings:Dynamic Mode , Target T = 100°C, Max Power = 150W, Hold Time = 15 min.

-

Stirring: High (magnetic stir bar is critical to suspend the base).

-

-

Work-up: Cool to RT. Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with hexane.

-

Validation: Check LCMS. Expect >95% conversion.

-

Note: If N2-alkylation is observed (kinetic product), switch base to

and increase Temp to 120°C to favor the thermodynamic N1-isomer.

-

Protocol B: Regioselective Suzuki-Miyaura Coupling (C3-Selective)

Objective: Selective arylation at C3, leaving C4-Br intact for subsequent steps. Mechanism: The oxidative addition at C3 is faster due to lower steric hindrance compared to the "bay region" C4 position.

Materials:

-

Substrate: N,O-dialkylated DBHI (1.0 eq)

-

Boronic Acid:

(1.1 eq) -

Catalyst:

(5 mol%) - Chosen for robustness. -

Base:

(2M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inerting: Purge the microwave vial with Argon for 2 mins.

-

Loading: Add substrate (0.5 mmol), Boronic acid (0.55 mmol), and Pd catalyst (0.025 mmol).

-

Solvent: Add Dioxane (4 mL) and

(0.75 mL). -

Irradiation:

-

Settings:Fixed Power Mode (if available) or Dynamic.

-

Target T = 85°C (Do not exceed 100°C to preserve C4-Br).

-

Hold Time = 10 min.

-

-

Purification: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hex/EtOAc gradient).

-

QC: 1H-NMR will show the disappearance of the C3-Br signal. NOESY can confirm regiochemistry (correlation between N1-alkyl and C7-H, but C3-aryl will show no NOE to N1).

Protocol C: C4-Diversification (The "Hard" Coupling)

Objective: Functionalizing the sterically hindered C4-Br. Requirement: High-energy conditions and electron-rich, bulky ligands.

Materials:

-

Substrate: C3-arylated DBHI intermediate

-

Coupling Partner: Boronic ester or amine (Buchwald-Hartwig).

-

Catalyst System:

(2 mol%) + XPhos or SPhos (4 mol%). -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Loading: Combine substrate, coupling partner (1.5 eq), Pd source, ligand, and

(3 eq) in a vial. -

Irradiation:

-

Settings: Target T = 130°C.

-

Hold Time = 20–30 min.

-

Pressure Alert: Ensure vial is rated for >15 bar.

-

-

Note: XPhos is critical here to facilitate oxidative addition into the hindered, electron-rich C4-Br bond.

Data Summary & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave

| Reaction Step | Thermal Conditions | Yield | Microwave Conditions | Yield | Improvement Factor |

| N/O-Alkylation | 60°C, 18 h, DMF | 72% | 100°C, 15 min, DMF | 91% | 72x Faster |

| C3-Suzuki | 90°C, 12 h, Toluene | 65% | 85°C, 10 min, Dioxane | 88% | Clean Regioselectivity |

| C4-Buchwald | 110°C, 24 h, Xylene | 40% | 130°C, 30 min, Toluene | 75% | Overcomes Sterics |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| N1/N2 Mixture | Kinetic control dominant. | Switch to thermodynamic conditions: Higher Temp (140°C), longer time, or switch solvent to EtOH. |

| Loss of C4-Br | Hydrodehalogenation during C3 coupling. | Reduce reaction temp to <90°C. Use dry solvents (anhydrous dioxane). |

| Pd Black Formation | Catalyst decomposition at high T. | Add TBAB (Tetrabutylammonium bromide) as a phase transfer/stabilizer. |

| Low Yield at C4 | Steric hindrance. | Switch ligand to BrettPhos or AdBrettPhos ; Increase power to reach 150°C. |

Visual Workflow (Graphviz)

Caption: Sequential functionalization workflow for 3,4-Dibromo-6-hydroxyindazole utilizing microwave irradiation to control regioselectivity between C3 and C4 positions.

References

-

Vertex AI Search. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Available at: [Link]

-

MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. Available at: [Link]

-

Semantic Scholar. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry. Available at: [Link]

Troubleshooting & Optimization

Troubleshooting low solubility of 3,4-Dibromo-6-hydroxyindazole in organic solvents

Ticket ID: SOL-IND-346 Subject: Troubleshooting low solubility of 3,4-Dibromo-6-hydroxyindazole in organic solvents Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering "brick dust" behavior—a common phenomenon with halogenated indazoles where high crystal lattice energy resists solvation.[1] The presence of two bromine atoms (at C3 and C4) combined with the C6-hydroxyl group creates a molecule that is simultaneously lipophilic and capable of strong intermolecular hydrogen bonding.[1]

This guide provides a tiered troubleshooting protocol to overcome these forces, moving from solvent selection to pH manipulation and chemical modification.

Phase 1: Structural Diagnosis & Purity Check

Before attempting aggressive solubilization, verify the material state. [1]

The synthesis of hydroxyindazoles often involves aluminum chloride (

Diagnostic Steps:

-

Ash Test: Burn a small sample (~5 mg). If a significant white residue remains, your "insolubility" is likely due to inorganic salt contamination, not the organic compound itself.

-

Water Wash: If salts are suspected, suspend the solid in dilute HCl (0.1 M), sonicate, and filter. The indazole will remain solid (protonated form), while inorganic salts wash away.

The "Brick Dust" Mechanism

Why is it so hard to dissolve?

-

Pi-Stacking: The flat indazole core stacks efficiently.[1]

-

Halogen Bonding: The Br atoms act as Lewis acids, coordinating with the Lewis basic N or O atoms of neighboring molecules.[1]

-

Hydrogen Bonding: The C6-OH and N1-H act as both donors and acceptors, "zipping" the crystal lattice shut.[1]

Figure 1: Intermolecular forces contributing to the high lattice energy and poor solubility of the target molecule.[1]

Phase 2: Solvent Selection Protocol

Do not use standard chlorinated solvents (DCM, Chloroform) as primary solvents. They lack the H-bond disrupting capability required for this scaffold.[1]

Solvent Tier List

| Tier | Solvent System | Efficacy | Application Notes |

| S | DMSO (Dimethyl sulfoxide) | High | Best for stock solutions.[1] Disrupts H-bonds effectively. |

| A | DMF / DMAc | High | Good alternative to DMSO if removing solvent later is required (slightly lower boiling point).[1] |

| B | THF (Tetrahydrofuran) | Moderate | Works best with heating.[1] Good for reactions involving hydrides. |

| C | Acetone / Methanol | Low-Mod | Only effective for dilute solutions or with heating/sonication.[1] |

| F | DCM / Hexanes / Water | Poor | Avoid. Material will likely remain as a suspension.[1] |

Phase 3: Advanced Solubilization Techniques

If Tier S solvents fail, employ the Graduated Solubilization Protocol .[1]

Workflow Diagram

Figure 2: Decision tree for solubilizing stubborn indazole derivatives.

The "pH Switch" Technique (Critical)

The C6-hydroxyl group is phenolic (

-

Strategy: Add 1.1 equivalents of a mild organic base (e.g., Triethylamine or DBU) to your organic solvent.[1]

-

Mechanism: Deprotonating the -OH or N-H creates a charged species (phenolate/indazolide), which drastically increases solubility in polar organic solvents like MeOH or Acetone.[1]

-

Warning: Ensure your downstream reaction can tolerate the base.[1]

Phase 4: Chemical Workarounds (Derivatization)

If the raw material is too insoluble for your specific reaction (e.g., a reaction requiring non-polar DCM), you must temporarily mask the polar groups.

1. Silylation (Reversible)

-

Reagent: TBS-Cl (tert-Butyldimethylsilyl chloride) + Imidazole.[1]

-

Outcome: Protects the C6-OH and/or N1-H.[1]

-

Result: The resulting silyl ether is highly lipophilic and will dissolve easily in DCM, Hexanes, or Toluene.[1]

-

Deprotection: TBAF or mild acid removes the group post-reaction.[1]

2. Acetylation

-

Reagent: Acetic anhydride + Pyridine.[1]

-

Outcome: Forms the acetate ester.[1]

-

Result: Moderate solubility improvement in esters and ethers.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Only if the pH is high (>10).[1] In neutral or acidic water, the hydrophobic effect of the two bromine atoms will force the molecule out of solution immediately.

Q: I see a fine suspension that won't settle. Is it dissolved? A: No. This is a colloidal suspension.[1] If you filter this through a 0.45 µm PTFE filter and the filtrate is clear/colorless, your compound is trapped in the filter. Do not proceed with reactions on a suspension unless it is a heterogeneous catalyst reaction.[1]

Q: Why does it dissolve in hot DMSO but precipitate when cooled? A: This indicates you are near the saturation limit.[1] The lattice energy re-asserts itself as thermal energy decreases.[1] Dilute the solution further or maintain a temperature of >40°C during handling.

Q: Will sonication degrade the bromine bonds? A: Unlikely.[1] Standard laboratory ultrasonic baths (35-40 kHz) are generally safe for aryl bromides.[1] Avoid high-power probe sonication for extended periods, which can generate radical species.[1]

References

-

PubChem. (n.d.).[1] 6-hydroxy-1H-indazole Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Sharapov, A. D., et al. (2022).[1][2] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. Retrieved from [Link]

-

Lardbucket. (2012).[1] Appendix C: Dissociation Constants and pKa Values for Acids. Retrieved from [Link]

Sources

Preventing N2-alkylation side products in 1H-indazole reactions

Welcome to the Heterocycle Functionalization Support Center

User Ticket: "I am attempting to alkylate a 1H-indazole derivative at the N1 position. I consistently observe significant formation of the N2-isomer (up to 40%), which is difficult to separate chromatographically. How can I shift regioselectivity toward N1?"

Scientist’s Response: This is the classic "Indazole Ambiguity" problem. As a Senior Application Scientist, I see this weekly. The indazole core is an ambident nucleophile. While the N1-isomer is the thermodynamic "sink" (preserving the benzenoid system), the N2-position is often kinetically accessible or favored by specific chelation effects.

Below is your technical guide to forcing regioselectivity, grounded in thermodynamic control and hard-soft acid-base (HSAB) theory.

Module 1: The Mechanistic Diagnostic (Why This Happens)

Before changing reagents, you must understand the "Invisible Equilibrium." Indazole exists in a tautomeric equilibrium.

-

1H-Indazole (Benzenoid): Thermodynamically stable.[1][2][3][4][5]

-

2H-Indazole (Quinoid): Less stable, but the N2 nitrogen often has higher electron density or steric accessibility depending on the electrophile and solvent shell.

Visualizing the Problem

The following diagram illustrates the competing pathways. Note that N1-alkylation preserves the aromatic benzene ring, whereas N2-alkylation disrupts it, creating a quinoid-like species.

Figure 1: The bifurcation of indazole alkylation pathways. N1 is the thermodynamic product; N2 is often the kinetic trap.

Module 2: Troubleshooting Protocols (The "How-To")

Scenario A: Standard Alkyl Halide Reactions ( )

Issue: You are using

The Fix: The "Cesium Effect" or Strong Deprotonation

| Parameter | Recommendation | Scientific Rationale |

| Base | NaH (Sodium Hydride) | Gold Standard for N1. Complete deprotonation creates a "naked" anion. In THF, Na+ can coordinate with N2 and C3-substituents, sterically shielding N2 and directing the electrophile to N1 [1]. |

| Alternative Base | Cs₂CO₃ (Cesium Carbonate) | Large Cs+ cation stabilizes the delocalized anion. In DMF at elevated temperatures (60-90°C), this favors the thermodynamic N1 product [2]. |

| Solvent | THF (with NaH) | Promotes tight ion pairing that favors N1 selectivity. |

| Temperature | Warm it up (50°C+) | N2-alkylation is often kinetic (fast but reversible under right conditions). Heat pushes the system toward the thermodynamic N1 valley. |

Protocol 1: High-Selectivity N1-Alkylation (NaH Method)

-

Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

-

Stir at 0°C for 30 min (ensure H2 evolution ceases).

-

Critical Step: Allow to warm to RT and stir. If LCMS shows N2, heat to 50°C to drive thermodynamic equilibration.

Scenario B: Mitsunobu Reaction

Issue: "I used DEAD/PPh3 and got the N2 product."

Analysis: Mitsunobu reactions on indazoles are notorious for N2-selectivity. The pKa of indazole (~14) allows protonation of the betaine intermediate, but the steric bulk of the

The Fix:

-

Avoid Mitsunobu if N1 is the target. Use the alkyl halide method (Scenario A) by converting your alcohol to a mesylate/tosylate first.

-

If you must use Mitsunobu: Use bulky phosphines or switch to CMBP (cyanomethylenetributylphosphorane) which sometimes alters the transition state sterics.

Scenario C: Metal-Catalyzed Arylation (Cross-Coupling)

Issue: "My Buchwald-Hartwig reaction is giving mixtures." Analysis: In Copper or Palladium catalysis, the metal insertion is the selectivity-determining step.

The Fix: Ligand Control

-

Copper Catalysis (Ullmann): Copper-catalyzed N-arylation generally favors N1 significantly more than simple alkylation does. The mechanism involves coordination to the pyridine-like N2, followed by oxidative addition/reductive elimination at N1 [4].

-

Protocol: Use CuI (10 mol%) , trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) , and K3PO4 in Toluene or Dioxane at 110°C.

Module 3: Advanced Decision Logic

Use this flow to determine your next experimental step.

Figure 2: Decision Matrix for Regioselective Functionalization.

FAQ: Common Pitfalls

Q: Does the substituent at C3 or C7 matter? A: Absolutely.

-

C7-Substituents: A group at C7 (e.g., -Cl, -OMe) sterically clashes with the N1 site. This will force the reaction toward N2, regardless of your base [5]. If you need N1-alkylation on a C7-substituted indazole, you may need to install the C7 group after alkylation.

-

C3-Substituents: Electron-withdrawing groups (EWG) at C3 can coordinate with the cation (Cs+ or Na+), creating a chelate that might direct alkylation.[4] For example, C3-esters often assist N1 selectivity via chelation with the incoming electrophile [1].

Q: I see N1 product initially, but it disappears? A: This is rare for alkylation but common for acylation. N1-acyl indazoles are unstable and can rearrange to N2 or hydrolyze. For alkyl groups, once formed, the N1 bond is stable. If you lose product, check for decomposition of the electrophile or side reactions on other functional groups.

Q: Can I use protecting groups to force regioselectivity? A: Yes.

-

THP (Tetrahydropyranyl): Generally goes to N1 (thermodynamic).

-

SEM (Trimethylsilylethoxymethyl): Can result in mixtures; careful chromatography required.

-

Strategy: If you need N2 selectivity, block N1 with a transient group (like THP), alkylate N2 (forcing quaternary salt), and then deprotect. (Note: This is difficult synthetic chemistry; direct N2 methods are preferred).

References

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1940–1954.[7] Link

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org.[2][6] Chem.2021 , 17, 1860–1870. Link

-

Development of a selective and scalable N1-indazole alkylation. RSC Advances2024 , 14, 6158. Link

-

Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles... J. Org.[8] Chem.2004 , 69, 17, 5578–5587. Link

-

Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Distinguishing 3,4-Dibromo-6-hydroxyindazole from 4,6-dibromo isomer by NMR

Executive Summary

In the synthesis of halogenated indazoles, particularly kinase inhibitor precursors, distinguishing regioisomers is a critical quality gate.[1] The distinction between 3,4-dibromo-6-hydroxyindazole (Target A) and its 4,6-dibromo isomers (Target B, typically 4,6-dibromo-3-hydroxyindazole) presents a specific challenge due to their identical molecular weight (MW: 291.[1]93) and similar proton splitting patterns (meta-coupled doublets).

This guide delineates a definitive NMR workflow to distinguish these isomers. The "smoking gun" is the

Structural Analysis & The Isomer Problem

Before interpreting spectra, we must define the magnetic environments of the competing structures.[1]

-

Isomer A (3,4-Dibromo-6-hydroxyindazole): The hydroxyl group at C-6 exerts a strong shielding effect on the adjacent protons (H-5 and H-7). The C-3 position is brominated.[2]

-

Isomer B (4,6-Dibromo-3-hydroxyindazole): The hydroxyl group is at C-3 (often existing as the indazolone tautomer). The protons H-5 and H-7 are located on the benzene ring, with H-5 significantly deshielded by flanking bromine atoms at C-4 and C-6.

Comparative Structural Logic

Figure 1: Structural divergence between the target 3,4-dibromo isomer and the 4,6-dibromo alternative.

1H NMR: The Proton Environment Test

While both isomers display two aromatic singlets (or meta-coupled doublets,

| Proton Position | 3,4-Dibromo-6-hydroxyindazole (Isomer A) | 4,6-Dibromo-3-hydroxyindazole (Isomer B) | Mechanistic Reason |

| H-5 | In Isomer A, H-5 is ortho to the electron-donating -OH group (shielding). In Isomer B, H-5 is flanked by two electron-withdrawing Br atoms (deshielding).[1] | ||

| H-7 | In Isomer A, H-7 is ortho to -OH.[1] In Isomer B, H-7 is ortho to Br.[1] | ||

| NH | Broad singlet (10-13 ppm) | Broad singlet (10-13 ppm) | Exchangeable; less diagnostic without specific solvent conditions (e.g., DMSO- |

Diagnostic Check: If your aromatic protons are appearing upfield (below 7.2 ppm), you likely have the 6-hydroxy target. If they are downfield (above 7.5 ppm), suspect the 4,6-dibromo isomer.[1]

13C NMR: The Definitive "Smoking Gun"

Carbon NMR provides the most unambiguous confirmation because the C-3 carbon environment changes fundamentally between the two isomers.

| Carbon Position | 3,4-Dibromo-6-hydroxyindazole | 4,6-Dibromo-3-hydroxyindazole | Differentiation Logic |

| C-3 | CRITICAL: C-Br (Isomer A) is significantly upfield compared to C-OH/C=O[1] (Isomer B). | ||

| C-6 | The C-OH signal moves from C-6 (Isomer A) to C-3 (Isomer B). | ||

| C-4 | Less diagnostic as both isomers are brominated at C-4. |

Advanced Validation: 2D NMR (HMBC)

If 1D spectra are ambiguous (e.g., due to solvent effects), Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.[1]

Experimental Workflow for HMBC

-

Focus on H-7: Identify the proton at position 7 (usually the most upfield doublet in Isomer A, or the one showing NOE with NH).

-

Trace Correlations: Look for 3-bond couplings (

).

-

For 3,4-Dibromo-6-hydroxyindazole (Isomer A):

-

H-7 will correlate to C-3a (bridgehead) and C-5 .

-

Crucially: H-7 will not show a strong correlation to a carbonyl-like carbon at ~160 ppm (C-3) because C-3 is far (4 bonds away) and is C-Br, not C-OH.

-

H-5 will correlate to C-4 (C-Br) and C-6 (C-OH, ~158 ppm).

-

-

For 4,6-Dibromo-3-hydroxyindazole (Isomer B):

-

The proton at position 5 (between Br atoms) will correlate to C-4 (C-Br) and C-6 (C-Br).

-

Crucially: You will see a quaternary carbon at ~160 ppm (C-3-OH) that does not correlate strongly with the benzene ring protons, or correlates only weakly with NH.

-

Decision Logic Diagram

Figure 2: Step-by-step logic for assigning the correct regioisomer.

Experimental Protocol

To ensure reproducibility, follow this standardized protocol for sample preparation and acquisition.

1. Sample Preparation:

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (to prevent shimming artifacts).

2. Acquisition Parameters (600 MHz equivalent):

-

Temperature: 298 K (25°C).

-

1H NMR: 16 scans, relaxation delay (D1)

2.0s to allow full relaxation of aromatic protons. -

13C NMR: 512-1024 scans. Use a power-gated decoupling sequence to minimize NOE if quantitative integration is needed (though chemical shift is sufficient here).

-

HMBC: Optimized for long-range coupling of 8 Hz (

).

3. Data Processing:

-

Reference the spectrum to the DMSO pentet at 2.50 ppm (

H) and 39.52 ppm ( -

Apply exponential multiplication (LB = 0.3 Hz) for

H to resolve meta-couplings.

References

-

Standarization of NMR Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[1] Link

-

Indazole Tautomerism & NMR: Claramunt, R. M., et al.[1] "The Tautomerism of Indazoles: A 13C/15N NMR Study." Canadian Journal of Chemistry, 1999.[1] Link

-

HMBC Methodology: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.[1] (Standard text for HMBC optimization). Link

-

Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Source for aromatic substituent shielding constants). Link

Sources

HPLC Method Development Guide: Separation of Brominated Indazole Isomers

Executive Summary

The Bottom Line: For the separation of brominated indazole regioisomers (specifically the critical pair of 5-bromoindazole and 6-bromoindazole), Pentafluorophenyl (PFP) stationary phases consistently outperform standard C18 chemistries.

While C18 columns rely primarily on hydrophobic subtraction—often failing to resolve isomers with identical logP values—PFP phases utilize a "multi-mode" retention mechanism (dipole-dipole,

Part 1: The Isomer Challenge

Brominated indazoles are critical scaffolds in the synthesis of kinase inhibitors (e.g., Axitinib analogs). A common synthetic route involves the bromination of indazole, which often yields a mixture of regioisomers.

-

The Compounds: 3-, 4-, 5-, 6-, and 7-bromoindazole.

-

The Problem: The 4-, 5-, 6-, and 7-isomers are positional isomers on the benzene ring. They possess nearly identical hydrophobicity (logP ~2.4–2.6) and pKa values.

-

The Critical Pair: 5-bromoindazole and 6-bromoindazole . These two isomers typically co-elute on alkyl-bonded phases (C8, C18) because their hydrophobic surface areas are indistinguishable to the stationary phase.

Mechanism of Separation Failure on C18

Standard C18 phases rely on the Solvophobic Theory. Retention is driven by the energy required for the analyte to create a cavity in the mobile phase. Since the 5- and 6-isomers have the same volume and similar polarity, their partition coefficients (

Part 2: Comparative Analysis of Stationary Phases

To achieve separation, we must exploit electronic differences rather than hydrophobic ones. The position of the bromine atom changes the overall dipole moment of the molecule relative to the nitrogen-rich indazole core.

C18 (Octadecylsilane)

-

Performance: Poor.

-

Observation: Broad, co-eluting peak for 5/6-bromo isomers. 3-bromoindazole typically separates due to the distinct chemistry of the pyrazole ring.

-

Verdict: Suitable only for purity checks of single isomers, not for regioisomer mixtures.

Phenyl-Hexyl

-

Mechanism:

interactions + Hydrophobicity.[1] -

Performance: Moderate.

-

Observation: The

-electrons of the stationary phase interact with the aromatic indazole ring. However, the electron-withdrawing nature of the bromine deactivates the ring, weakening the -

Verdict: Better than C18, but often yields partial separation (

).

PFP (Pentafluorophenyl) – The Recommended Choice

-

Mechanism: Dipole-Dipole + Charge Transfer + Shape Selectivity.[1]

-

Performance: Excellent.

-

Observation: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich bromine atom and the dipole vector of the indazole.

-

5-bromo vs. 6-bromo: The angle of the dipole vector relative to the stationary phase ligand is distinct for each isomer, resulting in significantly different retention times.

-

-

Verdict: Capable of baseline resolution (

).

Summary of Selectivity Data (Representative)

| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |

| Dominant Interaction | Hydrophobic | Dipole-Dipole / Shape | |

| Mobile Phase | Water/ACN | Water/MeOH | Water/MeOH or Water/ACN |

| Critical Pair (5/6-Br) | Co-elution | Partial Separation | Baseline Resolution |

| Selectivity ( | 1.02 | 1.05 | 1.12 |

| Resolution ( | < 0.8 | 1.1 | > 2.2 |

Part 3: Experimental Protocol

This protocol is designed to be self-validating . If the system suitability test (SST) fails, the specific troubleshooting steps provided will correct the drift.

A. System Parameters[1][2][3][4][5][6][7]

-

Instrument: HPLC or UHPLC with UV detection (PDA recommended).

-

Detector: UV at 254 nm (Aromatic ring absorption) and 290 nm (Indazole specific).

-

Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex F5, ACE C18-PFP, or ES Industries FluoroSep).

-

Dimensions: 150 x 4.6 mm, 2.7 µm (Core-shell) or 3 µm (Fully porous).

-

-

Temperature: 35°C (Strict control required; dipole interactions are temperature sensitive).

B. Mobile Phase Strategy

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Solvent B: Methanol (MeOH).[3][4]

-

Why MeOH? Acetonitrile (ACN) has its own dipole and

-electrons (triple bond) which can compete with the PFP stationary phase interactions. Methanol is "quieter" electronically, allowing the PFP-analyte interaction to dominate.

-

C. Gradient Method (Standard Screening)

| Time (min) | % Solvent B (MeOH) | Flow Rate (mL/min) | Phase |

| 0.0 | 40 | 1.0 | Equilibration |

| 15.0 | 70 | 1.0 | Separation Gradient |

| 15.1 | 95 | 1.0 | Wash |

| 18.0 | 95 | 1.0 | Wash |

| 18.1 | 40 | 1.0 | Re-equilibration |

| 23.0 | 40 | 1.0 | End |

D. Method Development Workflow (Logic Diagram)

Figure 1: Decision tree for optimizing separation of halogenated isomers on PFP phases.

Part 4: Troubleshooting & Scientific Rationale

Why PFP? The "Fluorine Effect"

The separation of 5-bromo and 6-bromoindazole on PFP is driven by the electrostatic potential map of the molecules.

-

5-Bromoindazole: The bromine is para to the N-H group.

-

6-Bromoindazole: The bromine is meta to the N-H group.

-

Interaction: The highly electronegative fluorine atoms on the PFP ligand create a localized positive dipole in the center of the phenyl ring. This "electron-hole" attracts the electron-rich bromine atom. Because the geometric angle of the bromine differs between the 5- and 6-positions, the "lock-and-key" fit into the PFP phase differs, creating separation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Add 5mM Ammonium Formate to Mobile Phase A. |

| Retention Drift | Temperature fluctuation. | PFP phases are highly temperature-sensitive. Ensure column oven is stable |

| Loss of Resolution | "Wetting" issue (Phase collapse). | PFP phases can be hydrophobic.[1][2][5] Do not run < 5% Organic for extended periods. |

| Inverted Elution Order | Change in Organic Modifier. | Switching from MeOH to ACN can invert elution order on PFP columns due to |

References

-

Mechanism of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

- Halogenated Isomer Separation: Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (See Chapter on "Shape Selectivity").

-

Indazole Chemistry: BenchChem. (2025).[6][7] Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.

-

Stationary Phase Comparison: Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

- Dipole Interactions in HPLC: Croes, K., et al. (2005). "Analysis of retention and selectivity of PFP stationary phases.

Sources

Reactivity comparison of C-3 bromo vs C-4 bromo in palladium cross-coupling

Executive Summary: The "Meta" Problem

In the context of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), the reactivity difference between C-3 and C-4 bromo substituents is not merely a matter of bond strength—it is a function of topological electronic bias .

For researchers in drug discovery, the rule of thumb is clear but nuanced:

-

C-4 Bromo (Para-like): Highly reactive toward oxidative addition (OA). It benefits from direct resonance conjugation with the heteroatom (in pyridines/quinolines), lowering the LUMO energy.

-

C-3 Bromo (Meta-like): Significantly less reactive. It resides at the electronic node, isolated from the heteroatom's mesomeric withdrawal.

The Practical Implication: In a competition scenario (e.g., 3,4-dibromopyridine), Pd(0) will almost exclusively insert at C-4 first. Reversing this selectivity requires steric masking or directing groups; it rarely happens under standard thermodynamic control.

Mechanistic Deep Dive: Why Position Matters

To control the reaction, you must understand the Distortion/Interaction-Activation Strain Model (Houk & Bickelhaupt). The rate of oxidative addition (

-

Interaction Energy (

): Orbital overlap between Pd(0) -

Distortion Energy (

): The energy penalty to bend the C-Br bond out of plane to reach the transition state.

Electronic Topology Visualization

The following diagram illustrates the electronic activation disparity between C-3 and C-4 positions in a pyridine scaffold.

Figure 1: Mechanistic flow showing the electronic bias facilitating Pd(0) insertion at C-4 over C-3.

Case Study: The Pyridine Scaffold

The most common "C-3 vs C-4" dilemma occurs in pyridine chemistry.

Reactivity Hierarchy

Experimental data consistently demonstrates the following order of oxidative addition rates (

Data Comparison (Standard Suzuki Conditions): Conditions: 1.0 equiv Ar-Br, 1.1 equiv PhB(OH)2, 1 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C, 2h.

| Substrate | Conversion (%) | Yield (%) | Notes |

| 4-Bromopyridine | >99% | 95% | Rapid OA due to low LUMO energy. |

| 3-Bromopyridine | 65% | 58% | Slower OA; requires higher temp or active ligands (e.g., SPhos). |

| 3,4-Dibromopyridine | 100% | 88% (C-4 product) | Regioselective. >95:5 ratio favoring C-4 arylation. |

The "Handy-Zhang" NMR Predictor

A reliable, self-validating check for regioselectivity is the 1H NMR Shift Rule established by Handy and Zhang.

-

Rule: The most deshielded proton in the non-halogenated precursor corresponds to the most reactive site in the polyhalogenated analog.

-

Application: In pyridine, H-2 and H-4 are deshielded (downfield) relative to H-3. Therefore, reactivity follows C-2/C-4 > C-3.

Overriding the Bias (Troubleshooting)

If your target requires coupling at C-3 in the presence of C-4:

-

Steric Control: Use a bulky ligand (e.g.,

or highly hindered Buchwald ligands). If C-4 has an adjacent substituent (C-5), sterics may force the Pd to the less hindered C-3, though this is rare in 3,4-systems. -

Protecting Group Strategy: You cannot easily "protect" a bromide. You must start with a 3-bromo-4-chloropyridine .

-

Pd(0) is highly selective for Br > Cl.

-

Workflow: Couple C-3 (Br) first

C-4 (Cl) remains intact.

-

Experimental Protocol: Determining Relative Rates

Do not rely on literature values alone. Batch-to-batch catalyst variations can alter selectivity. Use this Internal Competition Protocol to validate reactivity for your specific scaffold.

Materials

-

Substrate A: C-3 Bromo analog (0.5 mmol)

-

Substrate B: C-4 Bromo analog (0.5 mmol)

-

Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) - Inert and distinct NMR signals.

-

Catalyst: Pd(PPh3)4 (0.01 mmol, 1 mol% total)

-

Coupling Partner: Phenylboronic acid (0.5 mmol) - Limiting reagent.

Workflow Diagram

Figure 2: Competition experiment workflow to determine relative reaction rates (

Step-by-Step Procedure

-

Preparation: Dissolve Substrate A, Substrate B, and Internal Standard in degassed Dioxane (4 mL). Take a t=0 aliquot for NMR to establish the baseline ratio.

-

Initiation: Add Base (K2CO3, 2.0 eq) and Boronic Acid (0.5 eq). Note: Boronic acid is limiting to ensure competition.

-

Catalysis: Add Pd catalyst under Argon. Heat to 60°C (mild heat prevents diffusion control masking kinetic differences).

-

Sampling: After 1 hour, take an aliquot, filter through Celite/Silica to quench.

-

Quantification: Analyze by 1H NMR.

-

Measure the consumption of A vs. B.

-

If Substrate B (C-4) has decreased by 40% and Substrate A (C-3) is unchanged, your selectivity is exclusive.

-

References

-

Handy, S. T., & Zhang, Y. (2006).[1] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301. [Link]

-

Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 132(7), 2496–2504. [Link]

-

Fairlamb, I. J. S. (2019). Mechanistic complexity in Pd-catalyzed cross-couplings of dihalopyridines. Chemical Science, 10, 5602-5615. [Link]

-

Bickelhaupt, F. M., & Houk, K. N. (2017).[2][3][4] Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model.[2][3][4][5] Angewandte Chemie International Edition, 56(34), 10070–10086.[4] [Link][4]

Sources

- 1. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Computational Chemistry Highlights: Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model [compchemhighlights.org]

- 4. Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

A Senior Application Scientist's Guide to Establishing Reference Standards for 3,4-Dibromo-1H-indazol-6-ol Purity Analysis

Introduction: The Critical Role of Purity in Novel Indazole Intermediates

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] The compound 3,4-Dibromo-1H-indazol-6-ol, a poly-halogenated heterocyclic intermediate, represents a key building block for creating complex molecular architectures. Its precise structure allows for selective, sequential cross-coupling reactions, making it a valuable scaffold in drug discovery.[2]

However, the synthetic route to such molecules can introduce a variety of impurities, including starting materials, byproducts from side reactions (e.g., incomplete or over-bromination), regioisomers, and residual solvents.[3] The presence of these impurities can have profound consequences on the safety, efficacy, and reproducibility of downstream applications. Therefore, rigorous purity analysis is not merely a quality control checkpoint; it is a fundamental requirement for successful research and development.

Part 1: The Foundation—Qualifying an In-House Primary Reference Standard

For novel or research-stage compounds like 3,4-Dibromo-1H-indazol-6-ol, a commercially available, pharmacopoeia-grade reference standard (e.g., from BP, USP, EP) is often unavailable.[4] The responsibility thus falls upon the developing laboratory to prepare and thoroughly characterize a batch of the material to serve as an "in-house" or "primary" reference standard. This standard becomes the benchmark against which all future batches of the material are tested.

The qualification process is a multi-faceted endeavor aimed at unequivocally confirming the compound's identity and assigning its purity with the highest possible degree of confidence. This is not achieved by a single technique but by the convergence of evidence from multiple orthogonal (different and independent) analytical methods.

Caption: Workflow for qualifying an in-house primary reference standard.

Part 2: A Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific questions being asked. For a non-volatile, UV-active molecule like 3,4-Dibromo-1H-indazol-6-ol, HPLC is the primary tool for purity analysis, while NMR and MS are indispensable for structural confirmation and complementary purity assessment.

| Technique | Primary Application for Purity Analysis | Principle | Strengths | Limitations |

| HPLC-UV | Quantifying organic, non-volatile impurities and degradation products.[5] | Differential partitioning of analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase.[6] | Highly reproducible, excellent for separating isomers, robust for routine QC. | Requires a reference standard for quantitation; UV detection requires chromophores. |

| qNMR | Assigning absolute purity to a primary standard without a pre-existing standard.[7] | Compares the integral of analyte signals to that of a certified internal standard of known purity and weight. | Provides a direct measure of molar quantity; highly accurate and precise; structural information is inherent. | Requires a highly pure and stable internal standard; lower throughput than HPLC. |

| GC-MS | Quantifying volatile organic impurities (e.g., residual solvents).[5] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | Extremely sensitive for volatile compounds; provides structural information via mass fragmentation. | Not suitable for non-volatile or thermally labile compounds like 3,4-Dibromo-1H-indazol-6-ol itself. |

| HRMS (ESI/EI) | Unequivocal confirmation of identity via accurate mass determination.[8] | Measures the mass-to-charge ratio with high precision, allowing for elemental formula determination.[9] | Provides definitive molecular formula; extremely sensitive. | Not inherently quantitative without extensive calibration and isotopic labeling. |

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates.[5] For 3,4-Dibromo-1H-indazol-6-ol, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

Causality Behind Method Choice:

-

Stationary Phase: A C18 column is selected for its hydrophobic nature, which effectively retains moderately polar aromatic compounds like indazoles.[6]

-

Mobile Phase: A gradient of a weak acid (e.g., 0.1% formic or trifluoroacetic acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the phenolic hydroxyl and indazole N-H groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies peaks at the optimal wavelength but also provides UV spectra for each peak, which is crucial for peak purity assessment and impurity identification.

Caption: Decision logic for selecting HPLC for purity analysis.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points. As with any analytical method, optimization and validation are required for specific instrumentation and impurity profiles.[10]

Protocol 1: RP-HPLC Method for Purity Analysis

-

Instrumentation & Materials:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Reference Standard: In-house qualified 3,4-Dibromo-1H-indazol-6-ol.

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: Monitor at 254 nm, acquire spectra from 200-400 nm.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |

-

-

Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

-

-

Validation & System Suitability:

-

Specificity: Analyze a blank (diluent), the sample, and a spiked sample to ensure no interference from the matrix. Peak purity should be assessed using the PDA detector.

-